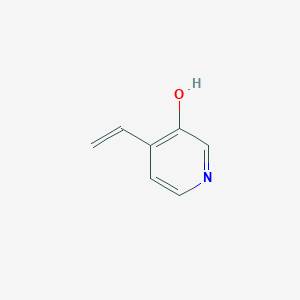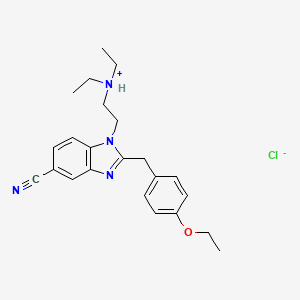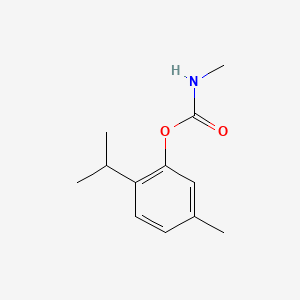
Carbamic acid, methyl-, thymyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, thymyl ester: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbamic acid, methyl-, thymyl ester can be synthesized through several methods. One common method involves the reaction of thymol with methyl isocyanate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of advanced purification techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Carbamic acid, methyl-, thymyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield thymol and methyl carbamate.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Thymol and methyl carbamate.
Oxidation: Oxidized derivatives of thymol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Carbamic acid, methyl-, thymyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on enzymes and metabolic pathways. It may be used as a probe to investigate enzyme-substrate interactions.
Medicine: this compound has potential applications in the development of pharmaceuticals. It may be explored for its therapeutic properties and used in drug design and discovery.
Industry: In the industrial sector, this compound is used in the formulation of pesticides and herbicides. Its unique chemical properties make it suitable for use in agricultural products.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, thymyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release thymol and methyl carbamate, which may interact with enzymes and other proteins. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl carbamate: A simpler ester of carbamic acid with similar chemical properties.
Ethyl carbamate: Another ester of carbamic acid with different alkyl groups.
Phenyl carbamate: An aromatic ester of carbamic acid with distinct properties.
Uniqueness: Carbamic acid, methyl-, thymyl ester is unique due to the presence of the thymyl group, which imparts specific chemical and biological properties. This makes it distinct from other carbamates and suitable for specialized applications in various fields.
Propiedades
Número CAS |
3942-71-0 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-6-5-9(3)7-11(10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14) |
Clave InChI |
OWKQRPRYKIPYIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


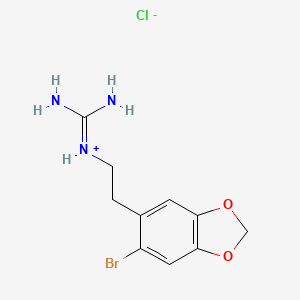
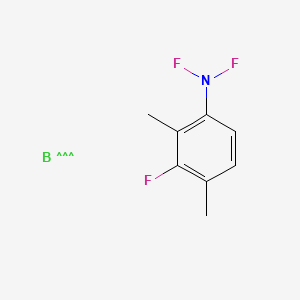
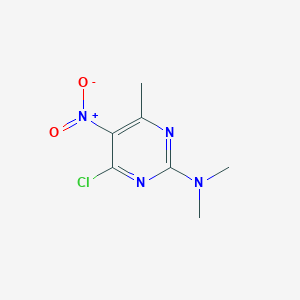
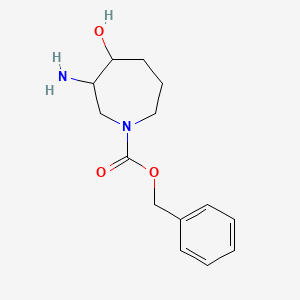
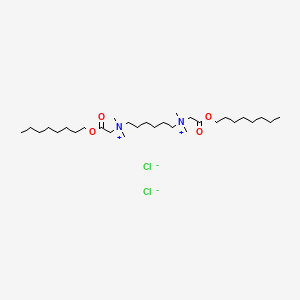
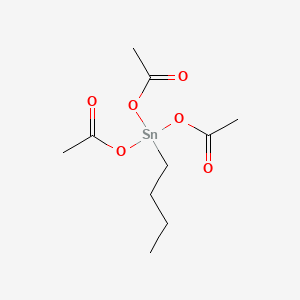
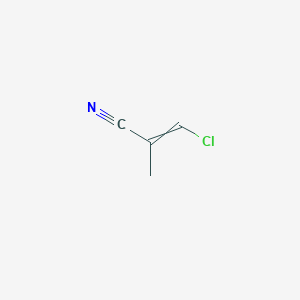
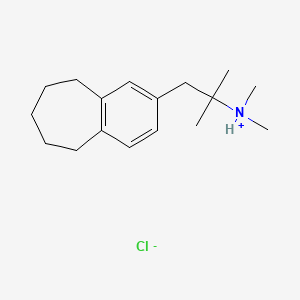

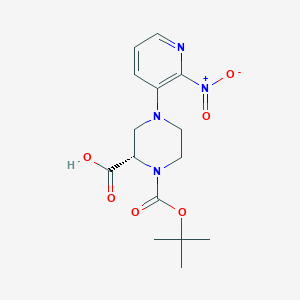
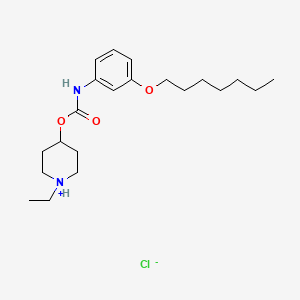
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
